Cas no 1217474-91-3 (Galactinol dihydrate)

Galactinol dihydrate is a naturally occurring glycoside, chemically known as α-D-galactopyranosyl-(1→1)-L-myo-inositol dihydrate. It serves as a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants, playing a role in carbohydrate metabolism and stress response. This compound is characterized by its high purity and stability in its dihydrate form, making it suitable for research applications in plant physiology, biochemistry, and glycobiology. Its well-defined structure and solubility in water facilitate studies on enzymatic pathways, osmotic regulation, and stress tolerance mechanisms. Galactinol dihydrate is a valuable reference standard for analytical and synthetic purposes in academic and industrial laboratories.
Galactinol dihydrate structure
Galactinol dihydrate structure
Product name:Galactinol dihydrate
CAS No:1217474-91-3
MF:C12H24O12
Molecular Weight:360.311765670776
CID:4578493
PubChem ID:16218555

Galactinol dihydrate 化学的及び物理的性質

名前と識別子

    • Galactinol dihydrate
    • HGCURVXTXVAIIR-XIENVMDPSA-N
    • 1-O-alpha-D-galactopyranosyl-myo-inositol, dihydrate
    • Q27160224
    • (1R,2R,3S,4S,5R,6S)-6-(((2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohexane-1,2,3,4,5-pentaol dihydrate
    • (1R,2R,4S,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
    • 1-O-(alpha-D-galactopyranosyl)-myo-inositol dihydrate
    • Galactinol dihydrate, analytical standard
    • HY-135258
    • 1-O-a-D-Galactopyranosyl-L-myo-inositol hydrate
    • 16908-86-4
    • Galactinol (dihydrate)
    • 1217474-91-3
    • (1R,2R,4S,5R)-6-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohexane-1,2,3,4,5-pentol dihydrate
    • (1R,2S,4R,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;dihydrate
    • (2R,3R,5S,6R)-2,3,4,5,6-Pentahydroxycyclohexyl alpha-D-galactopyranoside--water (1/2)
    • Galactinol Hydrate; 1-O-a-D-Galactopyranosyl-L-myo-inositol Hydrate;
    • MS-26162
    • GalactinolHydrate
    • CHEBI:88379
    • DTXSID30584969
    • インチ: 1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1
    • InChIKey: ZQEGVKNYCJHLIW-IHUFUORVSA-N
    • SMILES: O([C@]1([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O1)O)[C@@H]1[C@@H]([C@H](O)[C@@H](O)[C@H](O)[C@H]1O)O.O

計算された属性

  • 精确分子量: 378.13734088g/mol
  • 同位素质量: 378.13734088g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 11
  • 氢键受体数量: 13
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 379
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 203Ų

Galactinol dihydrate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-135258-25mg
Galactinol dihydrate
1217474-91-3 ≥98.0%
25mg
¥900 2024-04-20
MedChemExpress
HY-135258-5mg
Galactinol dihydrate
1217474-91-3 ≥98.0%
5mg
¥312 2024-04-20
A2B Chem LLC
AX32927-5mg
GalactinolHydrate
1217474-91-3 98%
5mg
$67.00 2024-04-20
A2B Chem LLC
AX32927-10mg
GalactinolHydrate
1217474-91-3 98%
10mg
$85.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71682-10mg
Galactinol (hydrate)
1217474-91-3 98%
10mg
¥377.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71682-50mg
Galactinol (hydrate)
1217474-91-3 98%
50mg
¥756.00 2022-04-26
MedChemExpress
HY-135258-10mg
Galactinol dihydrate
1217474-91-3 ≥98.0%
10mg
¥500 2024-04-20
1PlusChem
1P01E0PR-5mg
GalactinolHydrate
1217474-91-3 ≥98.0%
5mg
$81.00 2023-12-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci71682-100mg
Galactinol (hydrate)
1217474-91-3 98%
100mg
¥1058.00 2022-04-26
1PlusChem
1P01E0PR-10mg
GalactinolHydrate
1217474-91-3 ≥98.0%
10mg
$107.00 2023-12-25

Galactinol dihydrate 関連文献

Galactinol dihydrateに関する追加情報

Recent Advances in Galactinol Dihydrate (1217474-91-3) Research: A Comprehensive Review

Galactinol dihydrate (CAS: 1217474-91-3) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This naturally occurring galactosyl derivative plays a crucial role in plant stress responses and has recently garnered attention for its potential therapeutic applications. Recent studies have focused on its biochemical properties, synthetic pathways, and pharmacological activities, positioning it as a promising candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the crystal structure of galactinol dihydrate, revealing important insights into its hydrogen bonding network and hydration properties. The research team employed X-ray crystallography and molecular dynamics simulations to characterize the compound's stability under various physiological conditions. These findings have significant implications for formulation development and bioavailability optimization.

In the realm of metabolic disorders, preclinical investigations have demonstrated galactinol dihydrate's ability to modulate insulin signaling pathways. A recent animal model study showed dose-dependent improvements in glucose tolerance and insulin sensitivity, with mechanisms involving AMPK activation and GLUT4 translocation. These results, published in Diabetes Research and Clinical Practice, suggest potential applications in type 2 diabetes management.

The compound's neuroprotective properties have also been explored in recent research. A 2024 study in Neuropharmacology reported that galactinol dihydrate administration reduced oxidative stress markers and improved cognitive function in neurodegenerative disease models. The research highlighted the compound's ability to cross the blood-brain barrier and its favorable safety profile, making it an attractive candidate for further neurological applications.

From a production standpoint, advances in enzymatic synthesis have significantly improved the yield and purity of galactinol dihydrate. A recent breakthrough in Biotechnology Journal described a novel recombinant galactinol synthase with 40% higher catalytic efficiency, addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical applications requiring high-purity material.

Current challenges in galactinol dihydrate research include establishing standardized pharmacokinetic profiles and determining optimal dosing regimens for therapeutic applications. Ongoing clinical trials are investigating its safety and efficacy in human subjects, with preliminary results expected in late 2024. The compound's multifunctional nature continues to inspire diverse research directions across chemical biology and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD